Stafib-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Stafib-1 est un inhibiteur sélectif du domaine SH2 de STAT5b, un facteur de transcription impliqué dans divers processus cellulaires, y compris la croissance et la survie cellulaires. Le composé s'est avéré prometteur pour inhiber l'activité de STAT5b, qui est constitutivement active dans de nombreuses tumeurs humaines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Stafib-1 est synthétisé par une série de réactions chimiques impliquant la formation d'un noyau de bisphosphate de catéchol. La voie de synthèse implique généralement les étapes suivantes :

Formation de bisphosphate de catéchol : La première étape implique la synthèse de bisphosphate de catéchol par réaction du catéchol avec des dérivés de l'acide phosphorique.

Fonctionnalisation : Le noyau de bisphosphate de catéchol est ensuite fonctionnalisé avec divers groupes hydrophobes afin d'améliorer la sélectivité et l'activité envers STAT5b.

Purification : Le produit final est purifié à l'aide de techniques chromatographiques pour obtenir du this compound à haute pureté

Méthodes de production industrielle

La production industrielle de this compound implique le passage à l'échelle de la voie de synthèse décrite ci-dessus. Le procédé comprend :

Synthèse par lots : Synthèse par lots à grande échelle de bisphosphate de catéchol et de ses dérivés.

Optimisation des conditions de réaction : Optimisation des conditions de réaction pour garantir un rendement et une pureté élevés.

Contrôle de la qualité : Mesures rigoureuses de contrôle de la qualité pour garantir la constance et la pureté du produit final

Analyse Des Réactions Chimiques

Types de réactions

Stafib-1 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau du noyau de bisphosphate de catéchol.

Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sur le noyau de bisphosphate de catéchol sont remplacés par d'autres groupes afin d'améliorer l'activité et la sélectivité

Réactifs et conditions courants

Réactifs d'oxydation : Les réactifs d'oxydation courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réactifs de substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogénoalcanes et les chlorures d'acyle

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent présenter différents niveaux d'activité et de sélectivité envers STAT5b .

Applications de recherche scientifique

This compound a de nombreuses applications en recherche scientifique, notamment :

Recherche sur le cancer : This compound est utilisé pour étudier le rôle de STAT5b dans la tumorigénèse et pour développer des thérapies ciblées pour les cancers présentant une activité constitutive de STAT5b

Études de signalisation cellulaire : Le composé est utilisé dans la recherche pour comprendre les voies de signalisation médiées par STAT5b et ses interactions avec d'autres protéines

Développement de médicaments : This compound sert de composé de tête pour le développement de nouveaux inhibiteurs ciblant STAT5b à des fins thérapeutiques

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement le domaine SH2 de STAT5b. Cette inhibition empêche la dimérisation et l'activation subséquente de STAT5b, bloquant ainsi sa capacité à réguler la transcription des gènes. Les cibles moléculaires et les voies impliquées comprennent :

Domaine SH2 de STAT5b : This compound se lie au domaine SH2 de STAT5b, empêchant son interaction avec les résidus de tyrosine phosphorylés sur les protéines réceptrices

Transcription des gènes : En inhibant STAT5b, this compound perturbe la transcription des gènes impliqués dans la croissance et la survie cellulaires, ce qui entraîne une réduction de la prolifération des cellules tumorales

Applications De Recherche Scientifique

Applications in Cancer Research

-

Targeting Hematologic Malignancies :

- Stafib-1 has been utilized in studies focusing on acute lymphoblastic leukemia (ALL) and chronic myeloid leukemia (CML). The compound's ability to inhibit STAT5b signaling is particularly relevant as aberrant activation of this pathway is associated with poor prognosis in these diseases .

- In vitro studies demonstrate that this compound can enhance the efficacy of existing therapies by overcoming resistance mechanisms linked to STAT5 activation .

-

Investigating STAT Protein Functions :

- The compound serves as a valuable tool for dissecting the distinct roles of STAT5a and STAT5b in cellular processes. Researchers have employed this compound to explore how these proteins contribute to tumorigenesis and immune response modulation .

- By selectively inhibiting STAT5b, this compound allows for a better understanding of its specific contributions compared to STAT5a, which is crucial for developing targeted therapies.

- Development of Prodrugs :

Case Studies

Mécanisme D'action

Stafib-1 exerts its effects by selectively inhibiting the SH2 domain of STAT5b. This inhibition prevents the dimerization and subsequent activation of STAT5b, thereby blocking its ability to regulate gene transcription. The molecular targets and pathways involved include:

STAT5b SH2 Domain: This compound binds to the SH2 domain of STAT5b, preventing its interaction with phosphorylated tyrosine residues on receptor proteins

Gene Transcription: By inhibiting STAT5b, this compound disrupts the transcription of genes involved in cell growth and survival, leading to reduced tumor cell proliferation

Comparaison Avec Des Composés Similaires

Stafib-1 est unique en raison de sa grande sélectivité pour le domaine SH2 de STAT5b par rapport à d'autres composés similaires. Certains composés similaires comprennent :

Stafib-2 : Un dérivé optimisé de this compound avec une activité et une sélectivité accrues envers STAT5b

Bisphosphate de catéchol : Le précurseur de this compound, qui présente une activité modérée envers STAT5a et STAT5b

Bisphosphate de résorcinol : Un autre inhibiteur des protéines STAT5, mais avec une sélectivité inférieure à celle de this compound

La particularité de this compound réside dans sa capacité à inhiber sélectivement STAT5b avec un minimum d'effets hors cible, ce qui en fait un outil précieux pour la recherche sur le cancer et le développement de médicaments .

Activité Biologique

Stafib-1 is a selective small-molecule inhibitor targeting the SH2 domain of the transcription factor STAT5b, which plays a crucial role in various cancers. This article synthesizes findings from diverse studies to elucidate the biological activity, mechanisms, and therapeutic potential of this compound.

Overview of this compound

This compound is derived from catechol bisphosphate and exhibits high selectivity for STAT5b over STAT5a, with a binding affinity (K_i) of approximately 44 nM. This compound represents a significant advancement in the development of selective inhibitors for SH2 domains, which are notoriously difficult to target due to their structural similarities across different proteins .

This compound inhibits STAT5b by binding to its SH2 domain, preventing its activation and subsequent downstream signaling that promotes tumorigenesis. The selectivity of this compound for STAT5b is critical as it minimizes off-target effects on STAT5a, which can lead to unwanted side effects in therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation of STAT5b in various cancer cell lines. For instance, treatment with this compound resulted in a significant decrease in phosphorylated STAT5 levels, which correlates with reduced cell proliferation and increased apoptosis in leukemia models .

Table 1: Summary of In Vitro Effects of this compound

| Cell Line | Concentration (µM) | pY-STAT5 Reduction (%) | Apoptosis Induction (%) |

|---|---|---|---|

| MV4-11 | 0.5 | 70 | 50 |

| MOLM-13 | 1.0 | 65 | 45 |

| K562 | 0.25 | 80 | 60 |

In Vivo Studies

In vivo models have further confirmed the efficacy of this compound. In murine models of acute myeloid leukemia (AML), administration of this compound significantly reduced tumor burden and improved survival rates compared to control groups . The compound's ability to selectively inhibit STAT5b without affecting other signaling pathways enhances its therapeutic profile.

Case Studies

Case Study 1: Acute Myeloid Leukemia

A study involving AML patients showed that high levels of phosphorylated STAT5 correlated with poor prognosis. Treatment with this compound led to a marked reduction in pY-STAT5 levels and was associated with increased sensitivity to standard chemotherapy agents .

Case Study 2: Chronic Myeloid Leukemia

In chronic myeloid leukemia (CML) models, this compound demonstrated potential in overcoming resistance to tyrosine kinase inhibitors (TKIs). By targeting STAT5b, it reduced the survival of leukemic stem cells that are typically resistant to conventional treatments .

Structure-Activity Relationship (SAR)

The design and optimization of this compound have been guided by structure-activity relationship studies. Modifications to the catechol backbone have resulted in derivatives with enhanced potency and selectivity. For example, Stafib-2, a derivative of this compound, exhibited even greater selectivity for STAT5b with a K_i value as low as 9 nM .

Table 2: Structure-Activity Relationship Data

| Compound | K_i (STAT5a) (nM) | K_i (STAT5b) (nM) | Selectivity Ratio (STAT5b/STAT5a) |

|---|---|---|---|

| This compound | >200 | 44 | >4.5 |

| Stafib-2 | 170 | 9 | 18.9 |

Propriétés

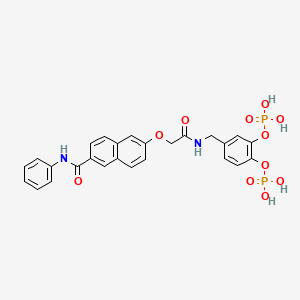

IUPAC Name |

[4-[[[2-[6-(phenylcarbamoyl)naphthalen-2-yl]oxyacetyl]amino]methyl]-2-phosphonooxyphenyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O11P2/c29-25(27-15-17-6-11-23(38-40(31,32)33)24(12-17)39-41(34,35)36)16-37-22-10-9-18-13-20(8-7-19(18)14-22)26(30)28-21-4-2-1-3-5-21/h1-14H,15-16H2,(H,27,29)(H,28,30)(H2,31,32,33)(H2,34,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUYYYBDKASIKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)OP(=O)(O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O11P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.